![molecular formula C20H30N2O7S B4006594 1,3-Diethyl 2-butyl-2-{2-[(4-sulfamoylphenyl)carbamoyl]ethyl}propanedioate](/img/structure/B4006594.png)
1,3-Diethyl 2-butyl-2-{2-[(4-sulfamoylphenyl)carbamoyl]ethyl}propanedioate
Übersicht
Beschreibung
1,3-Diethyl 2-butyl-2-{2-[(4-sulfamoylphenyl)carbamoyl]ethyl}propanedioate is a complex organic compound with a unique structure that includes both ester and sulfonamide functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diethyl 2-butyl-2-{2-[(4-sulfamoylphenyl)carbamoyl]ethyl}propanedioate typically involves multi-step organic reactions. One common method includes the esterification of a suitable diacid with ethanol in the presence of a strong acid catalyst. The resulting diethyl ester is then subjected to a series of reactions involving butylation and sulfonamide formation.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Diethyl 2-butyl-2-{2-[(4-sulfamoylphenyl)carbamoyl]ethyl}propanedioate can undergo various chemical reactions, including:
Oxidation: The ester groups can be oxidized to carboxylic acids under strong oxidizing conditions.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
1,3-Diethyl 2-butyl-2-{2-[(4-sulfamoylphenyl)carbamoyl]ethyl}propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific properties such as enhanced thermal stability and mechanical strength.
Wirkmechanismus
The mechanism of action of 1,3-Diethyl 2-butyl-2-{2-[(4-sulfamoylphenyl)carbamoyl]ethyl}propanedioate involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes such as dihydropteroate synthase. This inhibition can disrupt the synthesis of folic acid in microorganisms, leading to antimicrobial effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Diethyl 2-butyl-2-{2-[(4-aminophenyl)carbamoyl]ethyl}propanedioate: Similar structure but with an amine group instead of a sulfonamide.
1,3-Diethyl 2-butyl-2-{2-[(4-nitrophenyl)carbamoyl]ethyl}propanedioate: Contains a nitro group instead of a sulfonamide.
Uniqueness
1,3-Diethyl 2-butyl-2-{2-[(4-sulfamoylphenyl)carbamoyl]ethyl}propanedioate is unique due to the presence of both ester and sulfonamide functional groups, which confer distinct chemical reactivity and biological activity. The sulfonamide group, in particular, is known for its ability to inhibit enzymes and its potential therapeutic applications.
Eigenschaften
IUPAC Name |
diethyl 2-butyl-2-[3-oxo-3-(4-sulfamoylanilino)propyl]propanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O7S/c1-4-7-13-20(18(24)28-5-2,19(25)29-6-3)14-12-17(23)22-15-8-10-16(11-9-15)30(21,26)27/h8-11H,4-7,12-14H2,1-3H3,(H,22,23)(H2,21,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOSIKEYGVDEBBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N)(C(=O)OCC)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


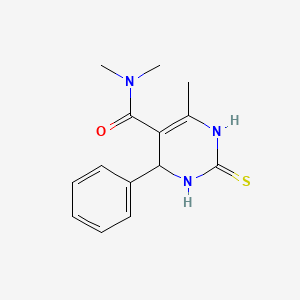
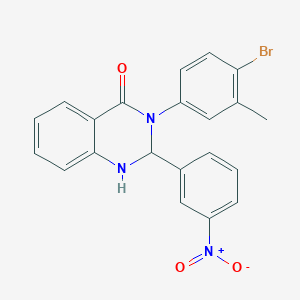
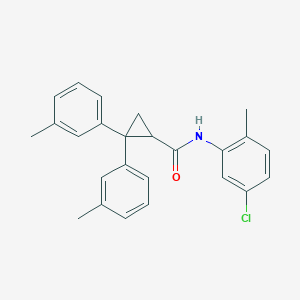
![[1-[(1-Ethylimidazol-2-yl)methyl]piperidin-3-yl]-(3-methylthiophen-2-yl)methanone](/img/structure/B4006545.png)
![N~1~-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETAMIDE](/img/structure/B4006549.png)
![2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-N-(4-sulfamoylphenyl)butanamide](/img/structure/B4006550.png)
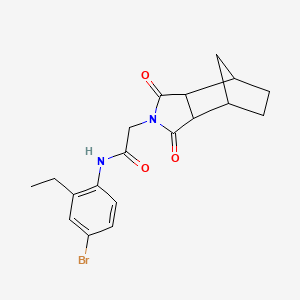
![2-[6-(thiomorpholine-4-carbonyl)-1,3-benzothiazol-2-yl]isoindole-1,3-dione](/img/structure/B4006569.png)
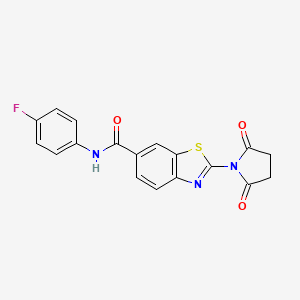
![2-methyl-6-[3-oxo-1-phenyl-3-(1-pyrrolidinyl)propyl]phenol](/img/structure/B4006583.png)
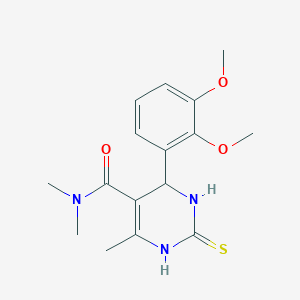
![2-[(3-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(4-nitrophenyl)acetamide](/img/structure/B4006611.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]pyrazine-2-carboxamide](/img/structure/B4006618.png)
![N-{5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]urea](/img/structure/B4006623.png)
